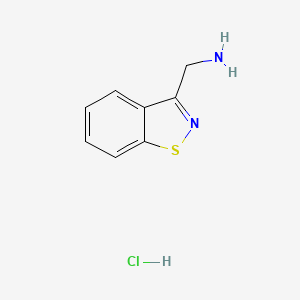

(1,2-Benzothiazol-3-yl)methanamine hydrochloride

Description

Tautomeric Equilibria

The methanamine group (-CH₂-NH₂) in benzothiazole derivatives can participate in tautomeric equilibria, though the amine tautomer (NH₂) is typically favored due to resonance stabilization within the benzothiazole ring.

Conformational Flexibility

The methanamine group exhibits restricted rotation due to steric hindrance from the benzothiazole ring. Computational studies on related compounds (e.g., N,N-dimethylbenzothiazol-2-amine) reveal:

Properties

IUPAC Name |

1,2-benzothiazol-3-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S.ClH/c9-5-7-6-3-1-2-4-8(6)11-10-7;/h1-4H,5,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBDODSMXGYBQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73437-28-2 | |

| Record name | (1,2-benzothiazol-3-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-Benzothiazol-3-yl)methanamine hydrochloride typically involves the reaction of 2-aminobenzenethiol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1,2-Benzothiazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

(1,2-Benzothiazol-3-yl)methanamine hydrochloride has been explored for its potential as a therapeutic agent. Its derivatives have shown promise in various biological activities:

- Antiviral Activity : A study highlighted the synthesis of derivatives based on benzothiazole that exhibited inhibitory effects against Middle East respiratory syndrome coronavirus (MERS-CoV), suggesting that similar structures may hold antiviral potential .

- Antimicrobial Properties : Research indicates that compounds containing the benzothiazole moiety often exhibit antimicrobial activities, making them candidates for developing new antibiotics or antifungal agents .

Biological Studies

The compound has been investigated for its interactions with biological systems:

- Mechanism of Action : The benzothiazole structure enhances lipophilicity, allowing better cell membrane penetration. This property facilitates interactions with specific molecular targets in cells, potentially modulating enzyme activities and influencing various biological pathways .

Material Science

In addition to its biological applications, this compound is used in the development of new materials:

- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with enhanced properties. Its derivatives are being studied for their potential use in creating advanced materials with specific functionalities .

Case Studies

Mechanism of Action

The mechanism of action of (1,2-Benzothiazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as anti-cancer or anti-inflammatory actions .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : Likely C₈H₈ClN₂S·HCl (corrected from ’s incomplete entry).

- Molecular Weight : 211.10 g/mol .

- CAS Registry : EN300-741876 .

The benzothiazole scaffold is pharmacologically significant, often associated with antimicrobial, antitumor, and anti-inflammatory activities. The hydrochloride salt enhances aqueous solubility, making it suitable for biological studies .

Comparison with Similar Compounds

2.1 Structural and Functional Differences

a. Core Heterocycle Variations

- (1,2-Benzothiazol-3-yl)methanamine hydrochloride : Contains a benzothiazole (fused benzene-thiazole) core.

- [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride : Features a thiazole ring substituted with a 4-chlorophenyl group (C₁₀H₉ClN₂S·HCl; MW 261.17; mp 268°C) .

- [5-(Naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride : Substitutes oxazole for thiazole, with a naphthyl group (exact MW unspecified) .

Impact :

- Benzothiazole offers enhanced aromatic stability and planarity compared to monocyclic thiazole or oxazole, influencing π-π stacking in biological targets.

- Chlorophenyl or naphthyl substituents increase steric bulk and lipophilicity, altering bioavailability .

2.2 Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (HCl Salt) |

|---|---|---|---|

| (1,2-Benzothiazol-3-yl)methanamine HCl | 211.10 | Not reported | High (salt form) |

| [2-(4-Cl-Ph)-1,3-thiazol-4-yl]methanamine HCl | 261.17 | 268 | Moderate |

| [2-(3-Cl-Ph)-1,3-thiazol-4-yl]methanamine HCl·H₂O | 279.18 | 203–204 | High (hydrate) |

| [5-(Naphthyl)-1,2-oxazol-3-yl]methanamine HCl | ~280 (estimated) | Not reported | Moderate |

Key Observations :

- The hydrochloride salt form universally improves solubility.

- Melting points correlate with crystallinity: higher aromaticity in benzothiazoles may elevate mp (unreported for the target compound but inferred from analogues) .

Research Findings and Challenges

- Thiazole derivatives with chlorophenyl groups show promise in antimicrobial screens .

- Data Gaps : The target compound’s exact melting point, solubility, and bioactivity data are absent in the evidence, necessitating extrapolation from analogues.

- Commercial Availability : Thiazole derivatives () are available at 97% purity, while the target compound’s commercial status is unclear .

Biological Activity

(1,2-Benzothiazol-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H8N2S·HCl. It is a derivative of benzothiazole, characterized by its unique substitution pattern that imparts distinct chemical and biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in the development of therapeutic agents.

- Molecular Formula: C8H8N2S·HCl

- IUPAC Name: 1,2-benzothiazol-3-ylmethanamine; hydrochloride

- CAS Number: 73437-28-2

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminobenzenethiol with formaldehyde under acidic conditions. The process includes the formation of an intermediate that cyclizes to create the benzothiazole ring, followed by treatment with hydrochloric acid to yield the hydrochloride salt.

The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes. It is believed to inhibit certain enzymes by binding to their active sites, which can result in various therapeutic effects including anti-cancer and anti-inflammatory actions .

Therapeutic Applications

Research has indicated several potential therapeutic applications:

- Anti-Cancer Activity: Studies have shown that derivatives of benzothiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the nanomolar range against cancer cell lines such as MCF-7 and U-937 .

- Anti-Inflammatory Effects: The compound has been investigated for its ability to modulate inflammatory processes. It has shown effectiveness in inhibiting matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation .

Table 1: Summary of Biological Activity Studies

Notable Findings

- Cytotoxicity: A study reported that specific derivatives exhibited higher cytotoxic activity than doxorubicin against leukemia cell lines, indicating a promising avenue for cancer treatment .

- Enzyme Inhibition: The compound's ability to inhibit MMPs was highlighted in a study where it significantly reduced the activity of MMP-9 at low concentrations, showcasing its potential in wound healing and tissue repair .

- Inflammation Modulation: The interaction with inflammatory mediators such as NF-kB suggests that this compound could be beneficial in managing conditions characterized by chronic inflammation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1,2-Benzothiazol-3-yl)methanamine hydrochloride, and how can purity be optimized?

- Methodology : Synthesis typically involves forming the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl compounds, followed by amination. For example, halogenated intermediates (e.g., 5-chloro derivatives) can be generated using sulfur monochloride (SCl) under reflux . Purification via recrystallization in ethanol or acetonitrile is critical to achieve >95% purity, as validated by HPLC .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodology : Use orthogonal techniques:

- HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>98% as per industrial standards) .

- NMR : Confirm the benzothiazole proton environment (e.g., aromatic protons at δ 7.2–8.1 ppm) and amine hydrochloride signals (δ 2.8–3.5 ppm) .

- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodology :

- Solubility : The hydrochloride salt enhances water solubility (≥10 mg/mL at 25°C); test in buffered solutions (pH 4–7) to mimic physiological conditions .

- Stability : Store at 2–8°C in airtight, light-protected containers. Monitor degradation via HPLC over 6 months; degradation products (e.g., oxidized benzothiazole) should remain <2% .

Advanced Research Questions

Q. How to design binding affinity studies for this compound against neurological targets (e.g., serotonin receptors)?

- Methodology :

- In vitro assays : Use radioligand displacement (e.g., [³H]-LSD for 5-HT receptors) with HEK293 cells expressing recombinant receptors. Include controls for non-specific binding (e.g., 10 µM methiothepin) .

- Surface Plasmon Resonance (SPR) : Immobilize the target receptor on a CM5 chip; analyze compound binding kinetics (K = 10–100 nM range expected for benzothiazole derivatives) .

Q. How to resolve contradictions in reported IC values across studies?

- Methodology :

- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and temperature (25°C vs. 37°C), as small changes can alter protonation states and binding .

- Purity Verification : Re-test disputed batches via HPLC-MS to rule out impurities (e.g., des-chloro byproducts) as confounding factors .

- Orthogonal Validation : Compare results from fluorescence polarization (FP) and ITC (isothermal titration calorimetry) to confirm thermodynamic consistency .

Q. What structural analogs of this compound show enhanced bioactivity, and why?

- Methodology :

- SAR Analysis : Compare with halogenated analogs (e.g., 5-chloro vs. 5-fluoro substitutions). Chlorine at the 5-position increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration .

- Benchmarking : Reference analogs like 2-Aminobenzimidazole (antimicrobial) and benzothiazole derivatives (anti-inflammatory) to identify functional group contributions .

Q. How to assess the compound’s stability under oxidative stress conditions?

- Methodology :

- Forced Degradation : Expose to 3% HO at 40°C for 24 hours. Analyze via LC-MS for degradation products (e.g., sulfoxide formation at m/z +16) .

- Kinetic Modeling : Calculate half-life (t) under accelerated conditions to predict shelf-life .

Q. What mechanistic studies are recommended to elucidate its activity in cancer cell lines?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with tubulin (PDB ID: 1SA0). Focus on the benzothiazole ring’s π-π stacking with Phe272 .

- siRNA Knockdown : Silence candidate targets (e.g., EGFR) in A549 cells; a >50% reduction in cytotoxicity confirms target relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.